![molecular formula C9H10N2O B1313992 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one CAS No. 67046-22-4](/img/structure/B1313992.png)
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Overview
Description
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In
Scientific Research Applications
Cancer Treatment: Bcl-xL Protein Inhibition
This compound has been identified as a potential Bcl-xL protein inhibitor . The Bcl-xL protein is known to prevent apoptosis, which is the programmed cell death that’s often inhibited in cancer cells . By inhibiting this protein, “6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one” can induce apoptosis in cancer cells, providing a promising avenue for cancer therapy.
Antibiotic Development: E. Coli FabI Inhibition
The crystal structure of E. Coli FabI in complex with NAD and a derivative of “6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one” has been elucidated . This suggests its application in developing antibiotics, particularly targeting the FabI enzyme in bacteria, which is crucial for fatty acid synthesis and bacterial survival.
Synthetic Chemistry: Heteroaryl-Fused Indole Synthesis
In synthetic chemistry, this compound serves as a precursor for the synthesis of novel heteroaryl-fused indole ring systems. These systems have a wide range of applications, including drug development and material science .
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death . By inhibiting Bcl-xL, this compound can promote apoptosis, making it a potential therapeutic agent for diseases characterized by excessive cell survival .
Mode of Action
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one interacts with its target, the Bcl-xL protein, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting Bcl-xL, it disrupts the normal function of the mitochondrial outer membrane, leading to the release of cytochrome c . This triggers the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . The activation of caspases leads to the systematic dismantling of the cell, resulting in cell death .
Result of Action
The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells in which the compound is active . If the compound is selectively active in cancer cells, for example, this could result in the reduction of a tumor .
properties
IUPAC Name |
5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXQSZIQIJHKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=O)C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497105 | |
Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one | |
CAS RN |
67046-22-4 | |
Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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